Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is a synthetic intermediate widely used in organic and medicinal chemistry. Its structure features:
- Methyl ester group: Enhances lipophilicity and stability compared to free carboxylic acids.
- tert-Butoxycarbonyl (Boc) protecting group: Protects the amine functionality during synthetic workflows, enabling selective deprotection under acidic conditions .
- 4-Chlorophenyl substituent: Introduces electron-withdrawing properties, influencing reactivity in coupling reactions and pharmacological activity in drug candidates.
This compound is pivotal in synthesizing peptides and peptidomimetics, particularly in projects targeting protease inhibitors or kinase modulators. Its molecular formula is C₁₅H₂₀ClNO₅ (assuming methyl ester substitution; analogous to ethyl variant C₁₆H₂₂ClNO₅ in ).
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNNHGCEWJCUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the ester: The protected amine is then reacted with methyl chloroformate to form the methyl ester.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorophenyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorophenyl group to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, signal transduction, and other cellular processes, depending on its specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, a comparison with structurally related compounds is provided below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ester Group Variation :
- The ethyl ester in ’s compound increases molecular weight (C₁₆ vs. C₁₅) and lipophilicity compared to the methyl ester in the target compound. This may alter solubility in organic solvents or membrane permeability in biological assays.
- The hydroxy group in the ethyl variant enables further functionalization (e.g., oxidation to ketones or protection as ethers), which is absent in the target compound .
Aromatic Substituent Effects :
- 4-Chlorophenyl (Target) : The electron-withdrawing Cl group enhances electrophilicity at the phenyl ring, favoring Suzuki-Miyaura cross-couplings or nucleophilic aromatic substitutions.
- 4-Methoxyphenyl () : The electron-donating methoxy group increases electron density, making the compound more reactive in Friedel-Crafts alkylation or photochemical reactions .
Stereochemical Considerations :
- The (S)-enantiomer in ’s compound highlights its use in asymmetric synthesis, whereas the target compound’s stereochemical configuration is unspecified. Enantiopure intermediates are critical for drug candidates targeting chiral biological receptors .
Hazard Profiles: ’s compound carries hazard statements H302 (harmful if swallowed) and H319 (causes eye irritation), likely due to the methoxy group’s metabolic liabilities. The target compound’s chlorophenyl group may confer similar or distinct toxicity profiles .
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate, also known by its CAS number 123795-34-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 313.78 g/mol. Its structure features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines. The presence of a chlorophenyl moiety suggests potential interactions with biological targets, particularly in the context of drug design.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 123795-34-6 |
| Purity | ≥95% |
| Storage Conditions | Sealed in dry conditions |
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in specific cancer cell lines through the activation of intrinsic pathways.
- Antimicrobial Properties : Preliminary data indicate that this compound could possess antimicrobial activity against certain bacterial strains, potentially by disrupting their cellular processes.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell growth with an IC50 value of approximately 15 µM. This suggests significant potential for further development as an anticancer agent.
-
Antimicrobial Testing :
- In vitro assays against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial properties.
-
Anti-inflammatory Activity :
- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokine production (TNF-α and IL-6), highlighting its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of cell growth | IC50 = 15 µM |
| Antimicrobial | Bacterial inhibition | MIC (S. aureus) = 32 µg/mL MIC (E. coli) = 64 µg/mL |
| Anti-inflammatory | Cytokine reduction | Not quantified |
Q & A
Q. Example Optimization Workflow :
Screen solvents (THF, DMF, MeCN) for Boc-group stability.
Use computational tools (e.g., quantum chemical calculations) to predict reaction pathways and transition states .
What spectroscopic techniques are effective for characterizing this compound?
Basic Research Question
- NMR : Identify Boc-group tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.5 ppm for 4-chlorophenyl) .
- HPLC : Monitor purity using C18 columns (e.g., 90:10 H₂O/MeCN mobile phase, retention time ~8–10 min) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching C₁₅H₁₉ClNO₄ (calc. 312.1).
Basic Research Question
Advanced Research Question
- Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states .
- Example : ICReDD’s workflow combines computed activation energies with experimental validation to prioritize viable pathways.
Application : Predict regioselectivity in nucleophilic attacks on the ester carbonyl group.
What strategies resolve enantiomeric impurities in synthesis?
Advanced Research Question
Basic Research Question
- Cross-Validation : Compare melting points (lit. vs. experimental) using DSC.
- Controlled Replicates : Repeat experiments ≥3 times under standardized conditions (e.g., 25°C, 1 atm) .
- Collaborative Studies : Share samples with independent labs for NMR/HPLC validation.
Example : Conflicting solubility data may arise from polymorphic forms; use X-ray crystallography to confirm structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
